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molecular formula C15H10O4 B1236179 5,7-Dihydroxy-4-phenylcoumarin CAS No. 7758-73-8

5,7-Dihydroxy-4-phenylcoumarin

Cat. No. B1236179
M. Wt: 254.24 g/mol
InChI Key: HUQKUJNSVHEHIH-UHFFFAOYSA-N
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Patent
US06221900B1

Procedure details

A suspension of phloroglucinol (2.10 g, 12.9 mmol) in ethyl benzoyl acetate (2.41 mL, 13.8 mmol) was added over 0.5 hours to triflic acid (4 mL). The reaction was mechanically stirred in an ice bath for 16 h. The reaction was quenched by carefully pouring into an ice bath. The solid was filtered and dried yielding a yellow solid (2.43 g, 74.8%): mp. 179-182° C.; 1H NMR (DMSO-D6) δ 5.75 (s, 1H), 6.15 (s, 1H), 6.25 (s, 1H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.41 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Yield
74.8%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[C:7]([OH:8])[CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].CC[O:12][C:13]([CH2:15][C:16]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=O)=O.OS(C(F)(F)F)(=O)=O>>[OH:2][C:1]1[C:9]2[C:16]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[CH:15][C:13](=[O:12])[O:8][C:7]=2[CH:6]=[C:4]([OH:5])[CH:3]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(O)=CC(O)=CC(O)=C1
Name
Quantity
2.41 mL
Type
reactant
Smiles
CCOC(=O)CC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction was mechanically stirred in an ice bath for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by carefully pouring into an ice bath
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=CC(=CC2=C1C(=CC(O2)=O)C2=CC=CC=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.43 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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